4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The benzamide moiety is a common fragment in pharmaceuticals and it is composed of a benzene ring attached to an amide group .
Synthesis Analysis
Imidazole can be synthesized by numerous methods including the Debus method and the Radziszewski imidazole synthesis . The synthesis of thiophene-based compounds typically involves the reaction of a suitable precursor with sulfur or a sulfur-containing compound .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The thiophene ring is a five-membered aromatic ring, made up of four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Imidazole has been used as a building block in the synthesis of many pharmaceuticals and organic compounds . Similarly, thiophene is used as a building block in the synthesis of various organic compounds .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which it shares some similarities .Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds with the 1H-imidazol-1-yl moiety, similar to 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide, have shown promise as selective class III agents in cardiac electrophysiological activity. These compounds have been compared to sematilide, a clinically tested class III agent, for their potency in vitro and in vivo models of reentrant arrhythmias, demonstrating comparable efficacy and potency (Morgan et al., 1990).
Heterocyclic Synthesis
Derivatives of thiophenyl, a structural component of the compound , have been employed in the synthesis of various heterocyclic compounds, indicating their utility in developing new chemical entities for potential therapeutic applications. These studies have led to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).
Anti-inflammatory and Analgesic Agents
Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share a core structure with the compound of interest, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have demonstrated significant potency in animal models, with some analogues surpassing phenylbutazone and indomethacin in effectiveness. This suggests the compound's relevance in developing new treatments for inflammatory and pain conditions (Sharpe et al., 1985).
Anticancer Activity
The structural motif of this compound has been explored for anticancer activity. Specifically, derivatives have been synthesized and evaluated against various cancer cell lines, with some showing promising anticancer activities. These findings underscore the potential of such compounds in oncology research (Nofal et al., 2014).
Antiulcer Agents
Compounds structurally related to this compound have been synthesized as potential antiulcer agents. These studies have focused on imidazo[1,2-a]pyridines, which, through modification at the 3-position, have been explored for their antisecretory and cytoprotective properties against ulcer formation (Starrett et al., 1989).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, like 4-[(1h-imidazol-1-yl)methyl]-n-[(thiophen-2-yl)methyl]benzamide, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can induce various molecular and cellular effects .
Action Environment
The stability of imidazole derivatives is generally good under normal temperature and pressure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLIAJOPBOZCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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